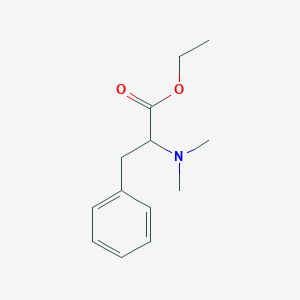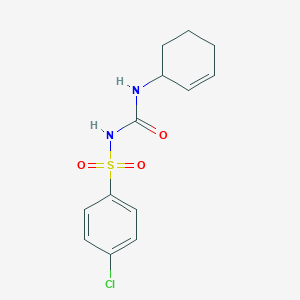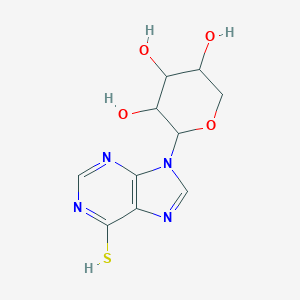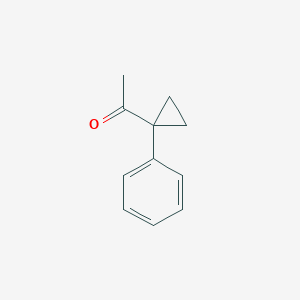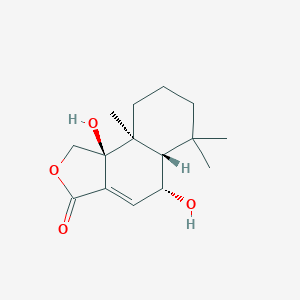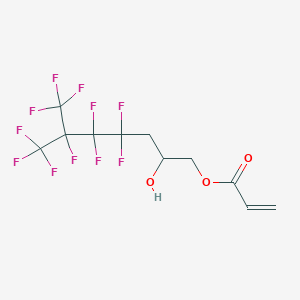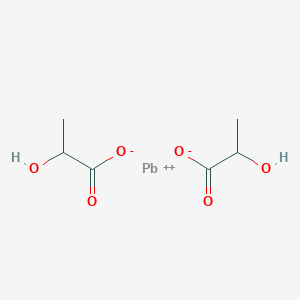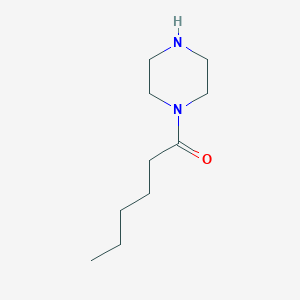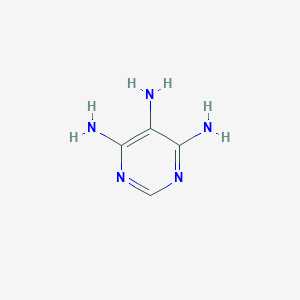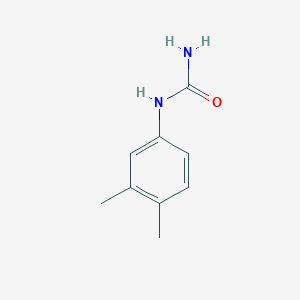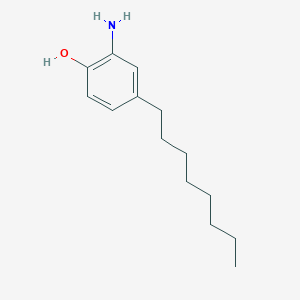
Phenol, 2-amino-4-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-amino-4-octyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as 4-octyl-2-aminophenol or OAAP and has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry.
Mechanism of Action
Phenol, 2-amino-4-octyl- exerts its effects through a variety of mechanisms. In medicine, it is believed to work by inhibiting the activity of cyclooxygenase, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
In biology, Phenol, 2-amino-4-octyl- is believed to interact with proteins through hydrophobic interactions and hydrogen bonding. This interaction can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
Phenol, 2-amino-4-octyl- has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning.
In biology, Phenol, 2-amino-4-octyl- has been shown to interact with proteins, leading to changes in protein structure and function. It has also been used as a fluorescent tag to label cells and tissues for imaging studies.
Advantages and Limitations for Lab Experiments
One advantage of using Phenol, 2-amino-4-octyl- in lab experiments is its unique properties, which make it a useful tool for studying various biological and chemical processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of Phenol, 2-amino-4-octyl-. One area of research could be the development of new pain relief medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research could be the development of new Alzheimer's disease treatments based on the ability of this compound to inhibit the activity of acetylcholinesterase. Additionally, further studies could be done to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Scientific Research Applications
Phenol, 2-amino-4-octyl- has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In biology, Phenol, 2-amino-4-octyl- has been used as a probe to study the structure and function of proteins. It has also been used as a fluorescent tag to label cells and tissues for imaging studies. In chemistry, this compound has been used as a reagent in the synthesis of various organic compounds.
properties
CAS RN |
18733-06-7 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
2-amino-4-octylphenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3 |
InChI Key |
WIGLOOILYJEWKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Other CAS RN |
18733-06-7 |
synonyms |
2-Amino-4-octylphenol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


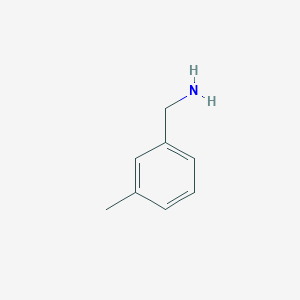
![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)

![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)
